N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 5, a morpholinopropyl side chain, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-17-4-7-22-23(18(17)2)26-25(33-22)28(9-3-8-27-10-12-30-13-11-27)24(29)19-5-6-20-21(16-19)32-15-14-31-20;/h4-7,16H,3,8-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZSEVMZWUCYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, highlighting relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : Approximately 342.41 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to the benzo[d]thiazole and benzo[b][1,4]dioxine frameworks. The following findings summarize the biological activity:
- Cell Lines Tested : The compound was evaluated against various human cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | A549 | 5.13 ± 0.97 | 2D Assay |
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | HCC827 | 7.02 ± 3.25 | 2D Assay |
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | NCI-H358 | 4.01 ± 0.95 | 2D Assay |
The compound exhibited significant cytotoxicity against the tested cell lines with IC50 values indicating effective growth inhibition.
Antimicrobial Activity
In addition to its antitumor potential, the compound's antimicrobial properties were assessed against several bacterial strains:
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | Escherichia coli | 12.5 μg/mL |
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | Staphylococcus aureus | 10 μg/mL |
These results suggest that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Preliminary investigations into the mechanism of action indicate that the compound may interact with DNA and inhibit cell proliferation through various pathways. Studies have shown that similar compounds bind to DNA in the minor groove and can disrupt replication processes.
Case Studies
A series of case studies have been documented where derivatives of this compound were used in combination therapies for enhanced efficacy against resistant cancer strains. One notable study demonstrated a synergistic effect when combined with traditional chemotherapeutics in a murine model of lung cancer.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Hydrochloride
This compound (CAS 1215480-59-3) shares a benzothiazole core but differs in substituents and side chains:
- Benzothiazole substituents: 6-chloro vs. 4,5-dimethyl in the target compound.
- Amine side chain: Dimethylaminopropyl vs. morpholinopropyl. Morpholine introduces an oxygen atom, enhancing hydrophilicity and possibly improving blood-brain barrier penetration.
- Backbone : A dioxoisoindolinylacetamide vs. a dihydrobenzo[b][1,4]dioxine carboxamide. The latter’s fused dioxane ring may confer rigidity and metabolic stability .
Table 1: Structural and Molecular Comparison
Thiazol-5-ylmethyl Carbamate Derivatives
Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (PF 43(1), 2017) feature thiazole rings but lack the fused benzothiazole-dioxine system. These derivatives emphasize carbamate linkages and complex stereochemistry, which may limit synthetic accessibility compared to the target compound’s modular amide-based design .
Spectral Characterization
- IR Spectroscopy: The target compound’s morpholine group would exhibit C-O-C stretches (~1100 cm⁻¹), while its benzothiazole ring may show aromatic C-H stretches (~3050 cm⁻¹). These differ from the dimethylamino group’s N-H stretches (~3300 cm⁻¹) in the N-(6-chloro...) analogue .
- NMR : The dihydrobenzo[b][1,4]dioxine moiety would produce distinct proton environments (e.g., deshielded CH₂ groups at δ 4.0–4.5 ppm) compared to the dioxoisoindolinylacetamide’s aromatic protons (δ 7.0–8.5 ppm) .
Pharmacological Implications
- Target Selectivity : Methyl groups on the benzothiazole could increase lipophilicity, favoring membrane penetration, whereas the chloro substituent in the analogue might enhance electrophilic interactions with biological targets .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core followed by coupling with morpholinopropyl and dihydrobenzo[d]dioxine-carboxamide groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction efficiency .
- Temperature control : Maintain reflux conditions (70–100°C) for 6–12 hours to ensure completion .
Optimization requires monitoring via HPLC (purity >95%) and NMR (structural confirmation) .
Q. How can researchers confirm the structural identity and purity of the compound?
- Methodological Answer :
- NMR spectroscopy : Analyze and NMR spectra to verify substituent integration (e.g., methyl groups at 4,5-positions on benzothiazole, morpholine protons at δ 3.5–3.7 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from solubility limitations or metabolic instability . To address:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as hydrochloride salts (improved aqueous solubility) .
- Metabolic profiling : Conduct liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions) .
- Pharmacokinetic (PK) studies : Compare plasma half-life and tissue distribution using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Modify substituents systematically (e.g., methyl → chloro on benzothiazole; morpholine → piperazine) to assess impact on binding .
- Computational modeling : Perform docking studies with target proteins (e.g., kinase enzymes) using software like AutoDock Vina to predict binding affinities .
- Biological assays : Use IC assays against related off-target proteins (e.g., EGFR vs. HER2) to quantify selectivity .
Q. What experimental approaches can mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow reactors : Improve reproducibility and yield (>80%) compared to batch processes .
- Chromatography optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
- Process analytical technology (PAT) : Implement real-time monitoring via IR spectroscopy to track reaction progression .
Key Considerations for Researchers
- Contradictions in evidence : Variations in reaction yields (e.g., 37–70% in similar analogs) highlight the need for substituent-specific optimization .
- Advanced characterization : Use -NMR (if fluorinated analogs are synthesized) or X-ray crystallography for absolute configuration determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
